![molecular formula C13H12O3S B1626521 1-Methanesulfonyl-4-phenoxybenzene CAS No. 21134-15-6](/img/structure/B1626521.png)
1-Methanesulfonyl-4-phenoxybenzene
Overview
Description
Molecular Structure Analysis
The molecular formula of MSPB is C13H12O3S . Its average mass is 248.298 Da and its monoisotopic mass is 248.050720 Da .Chemical Reactions Analysis
While specific chemical reactions involving MSPB are not detailed in the retrieved sources, it is known that MSPB is used as a reagent in organic synthesis.Physical And Chemical Properties Analysis
MSPB has a density of 1.23g/cm3 and a boiling point of 407.6ºC at 760mmHg . It is a white crystalline powder.Scientific Research Applications
Multistep Synthesis
1-Methanesulfonyl-4-phenoxybenzene can be used in multistep synthesis processes. For instance, it can be involved in nitration, conversion from the nitro group to an amine, and bromination . This compound’s unique properties make it suitable for these reactions, and it can be utilized as a meta directing group .
Synthesis of Novel Chalcones
This compound can be used in the synthesis of novel chalcones. In a study, eleven new chalcones bearing a methanesulfonyl group at the para position were synthesized by the condensation of 4-methylsulphonylacetophenone with different para-substituted aromatic aldehydes . This demonstrates the compound’s potential in the development of new chalcones.
Analgesic and Anti-inflammatory Agents
The synthesized chalcones mentioned above were found to have significant analgesic and anti-inflammatory activities . This suggests that 1-Methanesulfonyl-4-phenoxybenzene could be used in the development of new analgesic and anti-inflammatory agents.
Pharmaceutical Research
Given its role in the synthesis of compounds with analgesic and anti-inflammatory properties, 1-Methanesulfonyl-4-phenoxybenzene could be of interest in pharmaceutical research. It could potentially be used to develop new drugs or improve existing ones .
Chemical Industry
As a chemical compound available from suppliers , 1-Methanesulfonyl-4-phenoxybenzene can be used in various industrial applications. Its properties might make it suitable for use in the production of other chemicals or materials.
Educational Purposes
Given its involvement in various chemical reactions, 1-Methanesulfonyl-4-phenoxybenzene can be used for educational purposes. It can be used in teaching and learning about multistep synthesis and other chemical processes .
Mechanism of Action
Target of Action
Based on its structural similarity to other methanesulfonate esters , it can be inferred that it may act as an alkylating agent, interacting with various biological molecules within cells.
Mode of Action
As a potential alkylating agent, 1-Methanesulfonyl-4-phenoxybenzene may interact with its targets through the process of alkylation . Alkylation involves the transfer of an alkyl group from the methanesulfonate ester to a nucleophilic target molecule, typically a protein or DNA molecule. This can result in changes to the target molecule’s structure and function, potentially leading to various downstream effects.
Biochemical Pathways
Alkylating agents generally interfere with dna replication and transcription, disrupting normal cellular processes . This can lead to cell cycle arrest, apoptosis, or other cellular responses.
Pharmacokinetics
Its physical properties such as density (123 g/cm³), boiling point (4076ºC at 760mmHg), and molecular weight (24829800) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a potential alkylating agent, it may cause modifications to dna and proteins, disrupting their normal functions and potentially leading to cell death .
properties
IUPAC Name |
1-methylsulfonyl-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(14,15)13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKOLSQMFRDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517513 | |
Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-phenoxybenzene | |
CAS RN |
21134-15-6 | |
Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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